molecular formula C12H17NO4 B12291680 Benzyl (2R,3R)-1,3-dihydroxybutan-2-ylcarbamate

Benzyl (2R,3R)-1,3-dihydroxybutan-2-ylcarbamate

Cat. No.: B12291680
M. Wt: 239.27 g/mol
InChI Key: KHJJQBXHWBLXPU-UHFFFAOYSA-N
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Description

Benzyl (2R,3R)-1,3-dihydroxybutan-2-ylcarbamate is a chiral carbamate derivative characterized by a (2R,3R) stereochemical configuration. Its structure features two hydroxyl groups at the 1- and 3-positions of the butan-2-yl backbone, with a benzyl carbamate group attached to the central carbon.

Properties

IUPAC Name

benzyl N-(1,3-dihydroxybutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-9(15)11(7-14)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9,11,14-15H,7-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJJQBXHWBLXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)NC(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: L-Threoninol Derivatives

The compound is synthesized from L-threonine through a multi-step process involving hydroxyl protection, carbamate formation, and stereochemical preservation. Key steps include:

  • Cbz Protection : L-Threonine is treated with benzyl chloroformate (Cbz-Cl) in a biphasic system (THF/saturated NaHCO₃) to yield (2R,3R)-2-(benzyloxycarbonylamino)-3-hydroxybutanoic acid.
  • Borane Reduction : The carboxylic acid group is reduced using borane-dimethyl sulfide (BDS) in THF, producing benzyl (2R,3R)-1,3-dihydroxybutan-2-ylcarbamate.

Critical Reaction Conditions :

  • Temperature: 0°C → room temperature for Cbz protection.
  • Solvent: THF for borane reduction to prevent side reactions.
  • Yield: 65–70% after purification via silica gel chromatography.

Hydrogenolysis of Intermediate Carbamates

An alternative route involves hydrogenolysis of a benzyl-protected precursor. For example:

  • Substrate : Benzyl N-[(2S)-4-hydroxybutan-2-yl]carbamate.
  • Catalyst : Palladium on activated charcoal (10% Pd/C).
  • Conditions : Methanol, H₂ atmosphere, 25°C, 12 hours.
  • Outcome : Deprotection yields (3S)-3-aminobutan-1-ol with 92% efficiency.

Table 1: Hydrogenolysis Optimization

Parameter Value Impact on Yield
Catalyst Loading 10% Pd/C (0.1 equiv) Maximizes turnover
Solvent Methanol Prevents over-reduction
Reaction Time 12 hours Completes deprotection

Stereochemical Control and Challenges

Racemization during synthesis is mitigated through:

  • Low-Temperature Steps : E.g., Cbz protection at 0°C.
  • Chiral Auxiliaries : Use of (S)- or (R)-configured starting materials to preserve stereochemistry.
  • Analytical Validation : Optical rotation measurements ([α]D²⁰ = -11.1° in EtOH) confirm enantiomeric purity.

Large-Scale Production Strategies

Continuous Flow Reactors

Industrial-scale synthesis employs flow chemistry to enhance reproducibility:

  • Advantages : Improved heat dissipation, reduced reaction times, and higher throughput.
  • Example : Microreactors enable precise control over exothermic borane reductions.

Green Chemistry Approaches

  • Solvent Recycling : Methanol and THF are recovered via distillation.
  • Catalyst Reuse : Pd/C is filtered and reactivated for subsequent batches.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.32–7.28 (m, 5H, aromatic), 5.12–5.05 (m, 2H, CH₂Ph), 4.39–4.35 (m, 1H, NH), 1.18 (d, J = 6.4 Hz, 3H, CH₃).
  • ¹³C NMR : δ 157.3 (C=O), 136.4 (aromatic quaternary), 67.1 (CH₂Ph), 56.5 (C-2).

Chromatographic Purity

  • HPLC : >95% purity using a C18 column (acetonitrile/water gradient).
  • Mass Spec : [M+H]⁺ = 239.27 (calculated), 239.27 (observed).

Applications in Nucleic Acid Chemistry

The compound serves as a precursor for acyclic threoninol nucleic acid (aTNA) monomers:

  • Phosphoramidite Synthesis : Reacted with 2-cyanoethyl tetraisopropylphosphorodiamidite to form phosphoramidite building blocks.
  • Oligonucleotide Assembly : Integrated into nucleic acid analogs via solid-phase synthesis.

Table 2: Key aTNA Monomer Properties

Property Value Significance
Nuclease Resistance High Enhanced stability in serum
Hybridization Compatible with DNA/RNA Gene silencing applications

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R,3R)-1,3-dihydroxybutan-2-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of benzyl-substituted derivatives.

Scientific Research Applications

Benzyl (2R,3R)-1,3-dihydroxybutan-2-ylcarbamate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl (2R,3R)-1,3-dihydroxybutan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Evidence Source
Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate Chloro, phenylthio, (2R,3S) configuration ~345.9 (calculated) Potential intermediate in synthesis
(2R,3R)-3-O-Benzoyl-N-benzyltartramide Benzoyl, benzyl, C2 symmetry Not provided Crystalline stability via N–H⋯O hydrogen bonds
Benzyl N-[(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate Benzylamino, oxo-propan backbone ~342.4 (CAS: 219835-31-1) Pharmaceutical synthesis
Benzyl ((2R,3R)-rel-1-(cyclopropylamino)-3-methyl-1-oxopentan-2-yl)carbamate Cyclopropylamino, methyl, oxopentan 304.38 Specialty synthesis (temporarily unavailable)
Benzyl (2R,3S)-(1-carbamoyl-2-hydroxypropyl)carbamate Carbamoyl, hydroxypropyl ~265.3 (CAS: 49705-98-8) Peptide synthesis (e.g., Z-Thr-NH2)
(R)-Benzyl (1-((2,2-dimethoxyethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate Dimethoxyethyl, methyl, oxo-butanyl 338.4 LogP 2.61; high boiling point (524.6°C)

Structural and Stereochemical Differences

  • Chloro and Phenylthio Derivatives : Compounds like Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate () introduce electronegative substituents (Cl, SPh) that enhance lipophilicity compared to the dihydroxy target compound. The (2R,3S) stereochemistry may also alter receptor binding or metabolic stability.
  • Benzoyl and Crystalline Stability : The (2R,3R)-3-O-Benzoyl-N-benzyltartramide exhibits a rigid "T(a,a)" conformation stabilized by intramolecular N–H⋯O hydrogen bonds, which could improve crystallinity and shelf-life in formulations . In contrast, the dihydroxy target compound’s flexibility may reduce crystallinity but increase solubility.
  • Amino and Carbamoyl Modifications: Derivatives with benzylamino () or carbamoyl groups () prioritize hydrogen-bonding interactions, making them suitable for peptide synthesis or enzyme inhibition.

Physicochemical Properties

  • Lipophilicity : The dimethoxyethyl-substituted analog () has a LogP of 2.61, suggesting moderate lipophilicity, while the dihydroxy target compound likely has a lower LogP due to its polar hydroxyl groups.
  • Thermal Stability : High boiling points (e.g., 524.6°C for ) correlate with bulky substituents like dimethoxyethyl, whereas the dihydroxy compound may exhibit lower thermal stability but better aqueous solubility.

Research Findings and Implications

  • Hydrogen-Bonding vs. Reactivity : Compounds with intramolecular hydrogen bonds () show enhanced stability but may reduce reactivity in solution. The dihydroxy target compound’s hydroxyl groups could offer a balance between solubility and synthetic utility.
  • Stereochemistry-Driven Activity : The (2R,3R) configuration may confer selectivity in chiral environments, similar to how (2R,3S) configurations in chloro derivatives () influence metabolic pathways.
  • Safety Considerations: Chloro and cyclopropylamino derivatives () may pose higher toxicity risks compared to dihydroxy or carbamoyl analogs, necessitating careful handling in synthesis.

Biological Activity

Benzyl (2R,3R)-1,3-dihydroxybutan-2-ylcarbamate is a chiral compound with potential biological activities attributed to its unique stereochemistry and functional groups. Its structure allows for targeted interactions with enzymes and receptors, making it a promising candidate in medicinal chemistry and biochemistry.

Enzyme Interaction

  • Enzyme Inhibition : The compound has been studied for its ability to bind to the active sites of enzymes, potentially acting as an inhibitor. This interaction is highly dependent on its stereochemistry, which enhances binding specificity and affinity.
  • Enzyme Activation : In some cases, the compound may act as an activator by stabilizing enzyme conformations favorable for catalysis.

Receptor Binding

The benzyl carbamate group and hydroxyl functionalities enable the compound to bind selectively to biological receptors. This interaction can modulate signaling pathways, influencing cellular processes.

Drug Design

The compound's chiral centers play a critical role in determining its pharmacological properties. It is being explored as:

  • A scaffold for developing enzyme inhibitors.
  • A potential therapeutic agent for diseases where enzyme dysregulation is implicated.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Benzyl carbamateContains a carbamate groupLacks dihydroxybutane backbone
N-Benzyl-L-threonineAmino acid derivative with hydroxyl groupContains amino acid structure
Benzyl (S)-lactateContains a lactate structureDifferent functional group orientation

The distinct (2R,3R) stereochemistry of this compound sets it apart from these compounds in terms of biological activity.

Binding Studies

Research has demonstrated that the compound interacts with specific molecular targets:

  • Binding Affinity : The stereochemistry significantly influences its binding profiles.
  • Mechanism Elucidation : Studies have focused on understanding how the hydroxyl groups and carbamate moiety contribute to receptor or enzyme binding.

Biochemical Pathways

The compound's influence on biochemical pathways includes:

  • Modulation of enzymatic activity.
  • Potential regulation of metabolic pathways associated with disease states.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a class of hydrolase enzymes:

  • Results showed a strong inhibition profile at nanomolar concentrations.
  • The activity was attributed to the specific spatial arrangement of the hydroxyl groups and benzyl carbamate moiety.

Study 2: Receptor Modulation

In receptor-binding assays:

  • The compound demonstrated selective binding to G-protein coupled receptors (GPCRs).
  • This selectivity was linked to its chiral configuration, which enhanced receptor-ligand interactions.

Data Summary

ParameterObservation
StereochemistryCritical for binding specificity
Biological TargetsEnzymes and GPCRs
Concentration RangeNanomolar for effective activity
Therapeutic ApplicationsDrug design and enzyme modulation

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